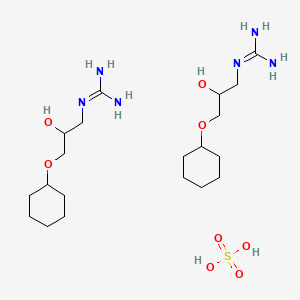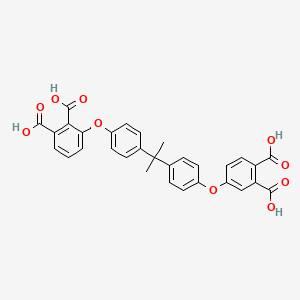
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is a complex organic compound with a molecular formula of C31H24O10. This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Dicarboxyphenoxy)phthalic acid: Similar in structure but with different substitution patterns on the aromatic rings.
1,2-Benzenedicarboxylic acid: A simpler compound with fewer functional groups.
Uniqueness
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its multiple aromatic rings and carboxylic acid groups provide numerous sites for chemical modification, making it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
72066-79-6 |
|---|---|
Molekularformel |
C31H24O10 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
3-[4-[2-[4-(3,4-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
InChI-Schlüssel |
XIMOUQMMBLNJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


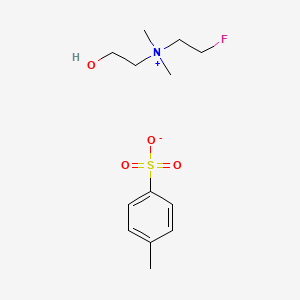
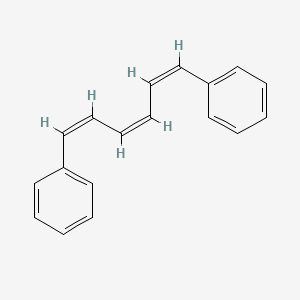
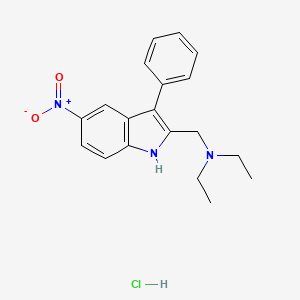



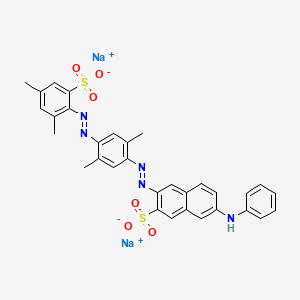


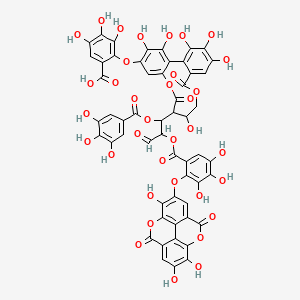

![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

